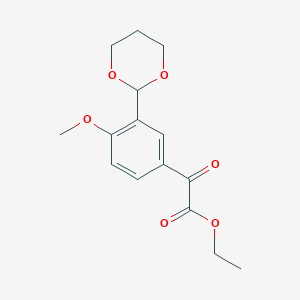

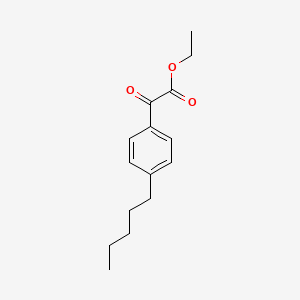

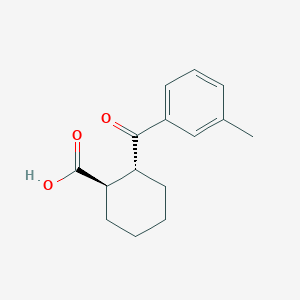

trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid

Description

“trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid” is a chiral compound . It has a CAS Number of 733742-71-7 and a molecular weight of 246.31 . The compound is not chirally pure and contains a mixture of enantiomers . It is a white solid in physical form .

Molecular Structure Analysis

The molecular formula of “trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid” is C15H18O3 . The molecule contains a total of 37 bonds, including 19 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, and 6 aromatic bonds . It also contains 2 six-membered rings, 1 aliphatic carboxylic acid, 1 aromatic ketone, and 1 hydroxyl group .Physical And Chemical Properties Analysis

The compound is a white solid . It has a molecular weight of 246.31 . The IUPAC name is (1R,2R)-2-(3-methylbenzoyl)cyclohexanecarboxylic acid .Scientific Research Applications

Pharmaceutical Research

trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid: is a chiral compound, which means it contains a mixture of enantiomers . This characteristic is particularly important in pharmaceutical research, as the different enantiomers of a chiral molecule can have different biological activities. This compound could be used to synthesize new chiral drugs with specific desired effects, or to improve the efficacy and reduce the side effects of existing medications.

Analytical Chemistry

In analytical chemistry, trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid can be used as a standard or reference compound due to its well-defined structure and purity . It can help in the calibration of analytical instruments or in the development of new analytical methods for chiral compounds.

Chemical Synthesis

This compound serves as an intermediate in chemical synthesis . Its molecular structure allows for various chemical reactions, such as esterification or amidation, which are fundamental in synthesizing a wide range of chemical products, from small molecules to complex organic compounds.

Catalysis

The chiral nature of trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid makes it a candidate for use in catalysis, particularly in asymmetric synthesis . It could be used to develop new chiral catalysts that promote reactions to produce predominantly one enantiomer over the other, which is crucial in creating substances with high enantiomeric excess.

Agrochemical Development

In agrochemical research, this compound’s structure could be modified to create new pesticides or herbicides . The chiral centers could be key in developing substances that are more selective, reducing the impact on non-target organisms and the environment.

Cosmetic Industry

The compound’s molecular structure could be utilized in the cosmetic industry for the development of new skincare products . Its derivatives might possess unique properties that can improve skin absorption or hydration.

Food Chemistry

Lastly, in food chemistry, trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid could be explored for the synthesis of food additives . Its enantiomers might be used to create flavoring agents or preservatives with specific desirable attributes.

properties

IUPAC Name |

(1R,2R)-2-(3-methylbenzoyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-10-5-4-6-11(9-10)14(16)12-7-2-3-8-13(12)15(17)18/h4-6,9,12-13H,2-3,7-8H2,1H3,(H,17,18)/t12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSSIEUMRWFFUAB-CHWSQXEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2CCCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)C(=O)[C@@H]2CCCC[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101196706 | |

| Record name | rel-(1R,2R)-2-(3-Methylbenzoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101196706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid | |

CAS RN |

733742-71-7 | |

| Record name | rel-(1R,2R)-2-(3-Methylbenzoyl)cyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=733742-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(1R,2R)-2-(3-Methylbenzoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101196706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.